N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine
Description
N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine is a complex organic compound with a unique structure that includes a benzodiazepine core
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O/c1-11-18(12(2)22-17-9-4-3-8-16(17)21-11)23-24-10-13-14(19)6-5-7-15(13)20/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENMNBSYAZCIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1=NOCC3=C(C=CC=C3Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine typically involves multiple steps. The initial step often includes the preparation of the benzodiazepine core, followed by the introduction of the 2,6-dichlorobenzyl group through an etherification reaction. The reaction conditions usually require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, such as anxiolytic or anticonvulsant properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include modulation of neurotransmitter release or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- 1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)Oxy]-1H-Indole-2-Carboxylic Acid
Uniqueness
N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine is unique due to its benzodiazepine core, which imparts specific biological activities not found in other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
